molecular formula C11H17N3O2 B10826606 1,6-Dimethyl-4-oxo-1,6,7,8,9,9a-hexahydro-4H-pyrido(1,2-a)pyrimidine-3-carboxamide CAS No. 71392-29-5

1,6-Dimethyl-4-oxo-1,6,7,8,9,9a-hexahydro-4H-pyrido(1,2-a)pyrimidine-3-carboxamide

Cat. No.: B10826606
CAS No.: 71392-29-5
M. Wt: 223.27 g/mol
InChI Key: PDYZVPFJLHCRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Dimethyl-4-oxo-1,6,7,8,9,9a-hexahydro-4H-pyrido(1,2-a)pyrimidine-3-carboxamide is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. It is recognized for its potent non-narcotic analgesic and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethyl-4-oxo-1,6,7,8,9,9a-hexahydro-4H-pyrido(1,2-a)pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process often includes purification steps such as recrystallization or chromatography to achieve the required purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-4-oxo-1,6,7,8,9,9a-hexahydro-4H-pyrido(1,2-a)pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can produce various functionalized analogs .

Scientific Research Applications

1,6-Dimethyl-4-oxo-1,6,7,8,9,9a-hexahydro-4H-pyrido(1,2-a)pyrimidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. It is believed to modulate pain and inflammation by inhibiting certain enzymes and receptors involved in these processes. The exact molecular targets and pathways are still under investigation, but it is known to affect the central nervous system and peripheral tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Dimethyl-4-oxo-1,6,7,8,9,9a-hexahydro-4H-pyrido(1,2-a)pyrimidine-3-carboxamide is unique due to its specific combination of functional groups, which confer its potent analgesic and anti-inflammatory properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

CAS No.

71392-29-5

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

1,6-dimethyl-4-oxo-7,8,9,9a-tetrahydro-6H-pyrido[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C11H17N3O2/c1-7-4-3-5-9-13(2)6-8(10(12)15)11(16)14(7)9/h6-7,9H,3-5H2,1-2H3,(H2,12,15)

InChI Key

PDYZVPFJLHCRGG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2N1C(=O)C(=CN2C)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.